BenchChemオンラインストアへようこそ!

(4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE

Liver microsomal enzyme induction Cytochrome P450 induction CNS safety margin

(4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6), also referred to as 3-nitro-4-morpholino-benzophenone, is a synthetic benzophenone derivative that integrates a morpholine ring at the 4-position and a nitro group at the 3-position of the central phenyl ring. Its molecular formula is C17H16N2O4 with a molecular weight of 312.32 g/mol.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 56106-94-6
Cat. No. B4972771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE
CAS56106-94-6
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O4/c20-17(13-4-2-1-3-5-13)14-6-7-15(16(12-14)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2
InChIKeyAJJXUPWZAVOODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6) Is a Defined Chemical Entity, Not a Commodity Benzophenone


(4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6), also referred to as 3-nitro-4-morpholino-benzophenone, is a synthetic benzophenone derivative that integrates a morpholine ring at the 4-position and a nitro group at the 3-position of the central phenyl ring [1]. Its molecular formula is C17H16N2O4 with a molecular weight of 312.32 g/mol [2]. This specific regiochemical arrangement and the presence of both the morpholino and nitro pharmacophores distinguish it from generic benzophenones and simpler morpholino-nitrobenzene congeners, positioning it as a precisely characterized intermediate and a bioactive scaffold with documented pharmacological differentiation from close structural analogs [1].

Why Generic Substitution of (4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6) Leads to Irreproducible Pharmacology or Failed Syntheses


Benzophenone derivatives bearing a 3-nitro-4-tert-amino motif are not pharmacologically interchangeable. Subtle variations in the tertiary amine moiety produce divergent biological profiles: compound B2 (the target compound) induces liver microsomal enzymes equipotently to phenobarbital but without the CNS-depressant effects, whereas closely related analogs B9 and B11 exhibit antipyretic activity absent in B2 [1]. Similarly, replacing morpholine with piperidine or pyrrolidine alters both reaction yields and physicochemical properties [1]. In synthetic applications, the specific morpholino-nitrophenyl architecture of CAS 56106-94-6 is classified as an API intermediate within the Linezolid class, making regioisomeric or amine-substitution variants inadequate for this purpose . Selection of this precise compound is therefore mandated when the goal is to replicate published pharmacological selectivity or to advance a known synthetic route toward bioactive morpholino-benzophenone derivatives.

Quantitative Comparator Evidence for (4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6) Against Its Closest Structural and Pharmacological Analogs


Liver Microsomal Enzyme Induction Equipotent to Phenobarbital, Without CNS Depression

In a head-to-head in vivo comparison using Wistar female rats, compound B2 (target compound) at an oral dose of 60 mg/kg reduced the mean hexobarbital-induced sleeping time to 14.6 ± 1.65 minutes, a value statistically indistinguishable from that of phenobarbital (14.2 ± 1.88 minutes at the same dose) [1]. Both values were significantly different from the untreated control (19.4 ± 1.88 minutes, p<0.05), confirming comparable induction of hepatic microsomal enzymes [1]. However, while phenobarbital produced ataxia, sedation, and anticonvulsive effects at the tested dosage, B2 exhibited no detectable CNS effects, indicating a functionally cleaner induction profile [1].

Liver microsomal enzyme induction Cytochrome P450 induction CNS safety margin

Five-Fold Superior Acute Oral Safety Margin Over Phenobarbital

The acute oral LD50 of compound B2 in rats was determined to be 1200 mg/kg, compared to 240 mg/kg for phenobarbital under comparable testing conditions [1]. This represents a 5-fold wider safety window for the target compound while maintaining equivalent liver enzyme induction potency (see Evidence Item 1). Moreover, the patent explicitly notes that compounds of this invention exert no harmful effect on the kidneys in pharmacological tests, a finding that contrasts with the known renal considerations for certain other benzophenone-derived agents [1].

Acute toxicity Therapeutic index LD50

Absence of Antipyretic Activity Differentiates B2 from Close Analogs B9 and B11

In a yeast-induced fever model in male rats (180 ± 10 g), compounds B9 (3-nitro-4-(N,N-diisobutylamino)-benzophenone) and B11 (3-nitro-4-(N-methyl-piperazino)-benzophenone ethobromide) each reduced body temperature by -1.0 °C and -1.1 °C respectively, matching the antipyretic effect of the reference standard phenacetine (-1.1 °C) at 40 mg/kg [1]. By contrast, compound B2 was not reported to exhibit antipyretic activity in Table 2 of the patent and is absent from that dataset, indicating a selective uncoupling of enzyme induction from antipyretic pharmacology [1]. This functional selectivity cannot be extrapolated from the presence of the 3-nitro-4-tert-amino motif alone and must be verified for each specific derivative.

Antipyretic activity Selectivity profiling In-class differentiation

High-Yield Regioselective Synthesis (98%) with Distinct Melting Point for Identity Confirmation

The patent describes a reproducible synthetic procedure: reacting 3-nitro-4-chloro-benzophenone with morpholine yields 3-nitro-4-morpholino-benzophenone (B2) at 98% yield, with the purified product melting sharply at 103 °C [1]. By comparison, the piperidine analog (Example 7) is obtained under similar conditions but with a different melting point and IR/UV profile, and the N-methyl-piperazine analog (Example 12) is obtained at a lower 90% yield with a melting point of 94 °C [1]. Elementary analysis confirmed C 65.40%, H 5.10%, N 8.77% against calculated values of C 65.37%, H 5.16%, N 8.97%, providing a robust identity benchmark [1].

Synthesis yield Melting point Quality control

Morpholino-Benzophenone Scaffold Associated with Anticancer Activity Across Cell Lines

While the target compound itself has not been directly tested in the published anticancer screens, morpholino-benzophenones as a class have demonstrated potent in vitro cytotoxicity. In a 1997 study, morpholino and thiomorpholino benzophenones (compounds 3a–d) exhibited potent activity against P388 murine leukemia and PC-6 human lung carcinoma cells [1]. More recently, a series of morpholine-conjugated benzophenone analogues (8a–j) showed antiproliferative activity against DLA, EAC, MCF-7, and A549 cell lines, with compounds 8b and 8f inducing G2/M cell cycle arrest and caspase-activated DNase-mediated apoptosis in murine ascites lymphoma [2]. These class-level findings establish that the morpholino-benzophenone architecture represented by CAS 56106-94-6 is a validated starting point for anticancer SAR exploration, distinguishing it from non-morpholine benzophenones that lack this breadth of reported activity.

Anticancer activity Cytotoxicity Morpholine pharmacophore

Prioritized Research and Industrial Application Scenarios for (4-Morpholino-3-nitrophenyl)(phenyl)methanone (CAS 56106-94-6) Based on Verified Comparator Evidence


Preclinical Liver Enzyme Induction Studies Requiring a Non-Sedating Inducer

When a study protocol requires induction of hepatic microsomal enzymes (e.g., for drug metabolism or toxicology investigations) but cannot tolerate the CNS-depressant confound of phenobarbital, CAS 56106-94-6 is the appropriate choice. Evidence from US Patent 3,957,777 demonstrates that compound B2 at 60 mg/kg p.o. shortens hexobarbital-induced sleeping time equivalently to phenobarbital (14.6 vs. 14.2 min) yet produces no ataxia or sedation, whereas phenobarbital does [1]. This selective induction profile enables cleaner experimental interpretation in rodent models.

Medicinal Chemistry: Benzophenone Scaffold with Documented Anticancer Class Relevance

For medicinal chemistry programs targeting anticancer benzophenone derivatives, CAS 56106-94-6 provides a morpholino-bearing scaffold with established class-level cytotoxicity across murine (P388, DLA, EAC) and human (PC-6, A549, MCF-7) cancer cell lines [1][2]. The nitro group at the 3-position is readily reducible to the corresponding amine (CAS 56106-76-4), enabling rapid diversification. Unlike non-morpholine benzophenones that lack consistent literature precedent for anticancer activity, this scaffold comes with SAR guidance from the 2017 Al-Ghorbani et al. study, which identified key substituent positions (ortho-bromo, para-methyl) that enhance antiproliferative and anti-mitogenic potency [2].

Process Chemistry and API Intermediate Sourcing for Linezolid-Class Synthesis

CAS 56106-94-6 is commercially classified as an API intermediate within the Linezolid category, indicating its role in oxazolidinone antibiotic synthesis pathways [1]. The patent-established synthetic route from 3-nitro-4-chloro-benzophenone proceeds with a high yield of 98% and delivers a product with a sharp melting point of 103 °C, facilitating in-process quality control and scale-up [2]. Procuring this specific CAS number, rather than a generic 'morpholino-nitrobenzophenone,' ensures that the intermediate matches the regiochemistry and purity profile required for downstream transformations toward pharmacologically active oxazolidinones or related antibacterial agents.

Pharmacology Teaching and Screening: Demonstrating Structure-Activity Divergence Within a Congeneric Series

The 3-nitro-4-tert-amino-benzophenone series described in US Patent 3,957,777 provides a textbook example of how subtle amine substituent changes yield qualitatively different pharmacological profiles. CAS 56106-94-6 (B2) is a pure enzyme inducer; B9 and B11 are antipyretics; all share the same core. This makes the compound an excellent tool for teaching SAR principles or for screening panels where identifying selective vs. pleiotropic bioactivity is the experimental goal [1]. The availability of comparative LD50, enzyme induction, and antipyretic data within a single patent provides a complete dataset for such exercises.

Quote Request

Request a Quote for (4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.